ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a fluorophenyl group, and a nitrobenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of reagents such as hydrazine derivatives and sulfur sources.
Introduction of the Fluorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl group is introduced to the core structure.
Attachment of the Nitrobenzamido Moiety: This step involves the coupling of a nitrobenzamide derivative to the intermediate compound, typically using coupling agents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory pathways. The fluorophenyl group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 3-(4-bromophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
The presence of the fluorophenyl group in ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique candidate for further research and development.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O6S/c1-2-33-22(30)18-15-11-34-20(24-19(28)14-5-3-4-6-16(14)27(31)32)17(15)21(29)26(25-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPBXHUJEKFUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.